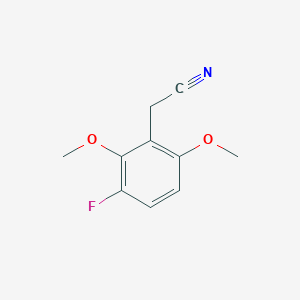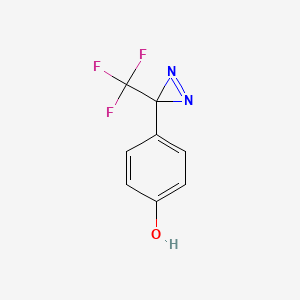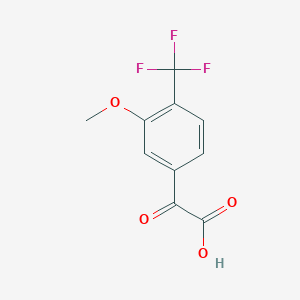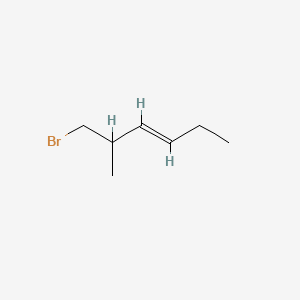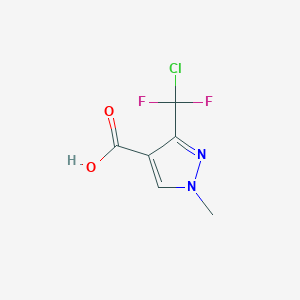![molecular formula C8H11ClF2N2O B13584127 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClF2N2O. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group, forming a hydrochloride salt.
Méthodes De Préparation
The synthesis of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of 2-(2,2-difluoroethoxy)pyridine.
Reaction with Methanamine: The 2-(2,2-difluoroethoxy)pyridine is then reacted with methanamine under controlled conditions to form 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine.
Formation of Hydrochloride Salt: The final step involves the conversion of 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Applications De Recherche Scientifique
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems and other cellular processes.
Comparaison Avec Des Composés Similaires
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
2-(2,2-Difluoroethoxy)pyridine: A precursor in the synthesis of the target compound, with distinct chemical reactivity.
Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents, which may have varying biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11ClF2N2O |
|---|---|
Poids moléculaire |
224.63 g/mol |
Nom IUPAC |
[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-7(10)5-13-8-3-6(4-11)1-2-12-8;/h1-3,7H,4-5,11H2;1H |
Clé InChI |
OYSVPUBBHPRYFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CN)OCC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


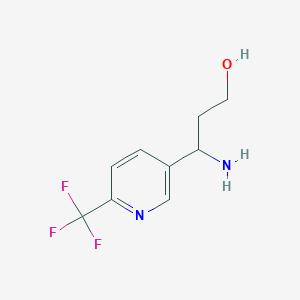
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)


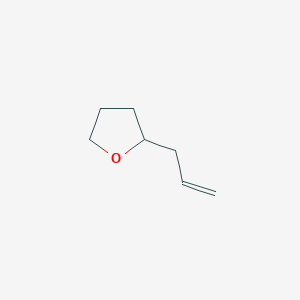

![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
